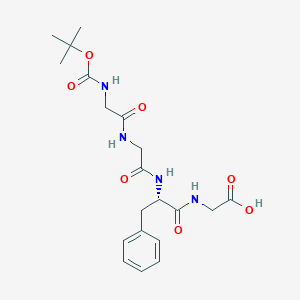

Boc-Gly-Gly-Phe-Gly-OH

Description

Properties

IUPAC Name |

2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O7/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUJJIPXBJJLLV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446651 | |

| Record name | 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187794-49-6 | |

| Record name | 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Gly-Gly-Phe-Gly-OH: A Key Linker in Advanced Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-α-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanyl-glycine (Boc-Gly-Gly-Phe-Gly-OH). This tetrapeptide has emerged as a critical component in the field of targeted therapeutics, primarily serving as a protease-cleavable linker in the design of antibody-drug conjugates (ADCs). Its specific sequence, Gly-Gly-Phe-Gly (GGFG), is recognized and cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in the tumor microenvironment. This targeted cleavage facilitates the controlled release of cytotoxic payloads within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. This document details the physicochemical properties of Boc-Gly-Gly-Phe-Gly-OH, provides generalized experimental protocols for its synthesis, purification, and characterization, and elucidates its mechanism of action in ADCs through detailed diagrams.

Chemical Structure and Properties

Boc-Gly-Gly-Phe-Gly-OH is a synthetic tetrapeptide with a tert-Butoxycarbonyl (Boc) protecting group on the N-terminus of the glycine (B1666218) residue. This protecting group is crucial for its use as a building block in solid-phase peptide synthesis (SPPS) and is typically removed under acidic conditions to allow for further chain elongation or conjugation.

Chemical Structure:

Table 1: Chemical and Physical Properties of Boc-Gly-Gly-Phe-Gly-OH

| Property | Value | Source |

| IUPAC Name | 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | N/A |

| Molecular Formula | C20H28N4O7 | [1] |

| Molecular Weight | 436.46 g/mol | [1] |

| CAS Number | 187794-49-6 | [1] |

| Appearance | White powder | [] |

| Predicted Density | 1.263 ± 0.06 g/cm³ | [] |

| Predicted Boiling Point | 838.6 ± 65.0 °C | [] |

| Solubility | Soluble in water, DMF, and DMSO.[] | [] |

| Storage | Store at -20°C under desiccated conditions.[] | [] |

Biological Significance and Mechanism of Action in Antibody-Drug Conjugates (ADCs)

The primary application of Boc-Gly-Gly-Phe-Gly-OH is as a precursor to the Gly-Gly-Phe-Gly (GGFG) linker in ADCs.[3] This linker connects a monoclonal antibody, which targets a specific antigen on the surface of cancer cells, to a potent cytotoxic payload. The GGFG sequence is designed for selective cleavage by proteases that are highly active within the lysosomal compartments of tumor cells.[]

The mechanism of action proceeds as follows:

-

The ADC binds to its target antigen on the cancer cell surface.

-

The ADC-antigen complex is internalized by the cell via endocytosis.

-

The endocytic vesicle fuses with a lysosome.

-

Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG peptide linker.[]

-

This cleavage releases the cytotoxic payload from the antibody.

-

The liberated payload can then exert its cell-killing effect, for example, by inhibiting DNA replication or microtubule formation.

This targeted drug release mechanism is crucial for the efficacy and safety of the ADC, as it concentrates the cytotoxic agent at the tumor site and reduces exposure of healthy tissues.[]

Signaling Pathway of Drug Release

Caption: Mechanism of action of a GGFG-linked ADC.

Experimental Protocols

The following sections provide generalized protocols for the synthesis, purification, and characterization of Boc-Gly-Gly-Phe-Gly-OH. These are intended as a guide and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis via Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a common method for the stepwise synthesis of peptides on a solid support. The synthesis of Boc-Gly-Gly-Phe-Gly-OH would proceed in the C-terminal to N-terminal direction, starting with the attachment of the first amino acid (Glycine) to a resin.

Materials:

-

2-Chlorotrityl chloride resin or similar

-

Boc-Gly-OH

-

Boc-Phe-OH

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Piperidine (for Fmoc-SPPS, if used as an alternative)

Protocol:

-

Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM.

-

Attachment of the First Amino Acid (Boc-Gly-OH):

-

Dissolve Boc-Gly-OH and DIPEA in DCM.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride/pyridine/DCM).

-

Wash the resin thoroughly with DCM and DMF.

-

-

Deprotection:

-

Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc group.

-

Wash the resin with DCM and DMF.

-

Neutralize the resin with a solution of 5-10% DIPEA in DMF.

-

-

Coupling of the Second Amino Acid (Boc-Phe-OH):

-

Activate Boc-Phe-OH with a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the remaining two Glycine residues.

-

Cleavage from Resin:

-

After the final coupling step and deprotection of the N-terminal Boc group, wash the resin thoroughly and dry it.

-

Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Isolation:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Caption: General workflow for the solid-phase synthesis of Boc-Gly-Gly-Phe-Gly-OH.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The crude peptide obtained from synthesis typically requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. Preparative reverse-phase HPLC (RP-HPLC) is the standard method for this purpose.

Materials:

-

Preparative RP-HPLC system

-

C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and a small amount of acetonitrile or DMSO).

-

Method Development (Analytical Scale):

-

Develop a suitable gradient method on an analytical RP-HPLC system to achieve good separation of the target peptide from impurities.

-

A typical gradient might be 5-95% Mobile Phase B over 30-60 minutes.

-

-

Preparative Run:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the dissolved crude peptide onto the column.

-

Run the preparative HPLC using the optimized gradient.

-

-

Fraction Collection: Collect fractions corresponding to the peak of the target peptide, as identified by UV detection (typically at 214 nm and 280 nm).

-

Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the structure and purity of the synthesized peptide. Both 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments can be performed.

Materials:

-

High-field NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

Protocol:

-

Sample Preparation: Dissolve a small amount (1-5 mg) of the purified, lyophilized peptide in the appropriate deuterated solvent.

-

¹H NMR:

-

Acquire a 1D ¹H NMR spectrum to observe the chemical shifts and integrations of all protons. This will provide initial confirmation of the presence of the expected amino acid residues and the Boc group.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons belonging to a particular amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å), which can provide information about the peptide's conformation.

-

-

Data Analysis:

-

Process and analyze the NMR spectra to assign all proton resonances to their respective positions in the peptide sequence.

-

Confirm the correct sequence and the presence of the N-terminal Boc group.

-

Conclusion

Boc-Gly-Gly-Phe-Gly-OH is a versatile and valuable building block in the development of targeted cancer therapies. Its well-defined chemical structure and predictable cleavage by lysosomal proteases make it an ideal component for constructing cleavable linkers in antibody-drug conjugates. The methodologies outlined in this guide provide a framework for the synthesis, purification, and characterization of this important tetrapeptide, supporting its application in preclinical and clinical research. Further investigations into optimizing its synthesis and exploring its use in novel drug delivery systems will continue to advance the field of precision medicine.

References

Synthesis of N-tert-butoxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of the tetrapeptide N-tert-butoxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine (Boc-Gly-Gly-Phe-Gly). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It details both solution-phase and solid-phase synthesis strategies, including experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflows.

Introduction

N-tert-butoxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine is a protected tetrapeptide that serves as a valuable building block in medicinal chemistry and drug development. Notably, it is utilized as a protease-cleavable linker in Antibody-Drug Conjugates (ADCs), where the peptide sequence is designed to be selectively cleaved by enzymes present in target cells, leading to the controlled release of a cytotoxic payload. The N-terminal tert-butoxycarbonyl (Boc) group provides a stable protecting group that can be readily removed under acidic conditions, allowing for further elongation of the peptide chain or conjugation to other molecules.

This guide will explore the two primary approaches for the synthesis of this tetrapeptide: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Protecting Group Strategy

The synthesis of Boc-Gly-Gly-Phe-Gly relies on a robust protecting group strategy to prevent unwanted side reactions during peptide bond formation. The key protecting group is the tert-butoxycarbonyl (Boc) group for the N-terminal α-amino group. The Boc group is stable under the basic or neutral conditions used for peptide coupling but is easily cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).

In the context of this guide, the side chain of L-phenylalanine does not require a protecting group. For the C-terminus, a temporary protecting group, such as a methyl or ethyl ester, is often employed in solution-phase synthesis, which can be saponified in a final step. In solid-phase synthesis, the C-terminal glycine (B1666218) is anchored to a solid support, which serves as the C-terminal protecting group until the final cleavage step.

Solution-Phase Synthesis Strategy

Solution-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids in a homogenous reaction mixture. This classical approach offers flexibility and is well-suited for large-scale synthesis. The general strategy for Boc-Gly-Gly-Phe-Gly involves a stepwise C-to-N elongation.

Synthetic Workflow

The solution-phase synthesis can be visualized as a series of coupling and deprotection steps.

Caption: Solution-Phase Synthesis Workflow for Boc-Gly-Gly-Phe-Gly-OH.

Experimental Protocols

-

Dissolve Boc-L-phenylalanine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM).

-

Add N,N'-diisopropylethylamine (DIEA) (1.1 eq) to neutralize the hydrochloride salt.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq).

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Dissolve the purified Boc-Phe-Gly-OMe in a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

-

Co-evaporate with toluene (B28343) to remove residual TFA.

-

The resulting H-Phe-Gly-OMe TFA salt is used in the next step without further purification.

Repeat the coupling and deprotection steps as described above, using the appropriate Boc-protected amino acid (Boc-Gly-OH) to elongate the peptide chain.

-

Dissolve the fully protected tetrapeptide (Boc-Gly-Gly-Phe-Gly-OMe) in a mixture of methanol (B129727) and water.

-

Add lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1.2 eq) and stir at room temperature.

-

Monitor the hydrolysis of the methyl ester by TLC.

-

Upon completion, acidify the reaction mixture with 1 M HCl to pH 3-4.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, Boc-Gly-Gly-Phe-Gly-OH.

Data Presentation

The following table presents representative data for the solution-phase synthesis of Boc-Gly-Gly-Phe-Gly-OH. Please note that these values are illustrative and actual results may vary.

| Step | Intermediate/Product | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC) |

| 1 | Boc-Phe-Gly-OMe | 10.0 (Boc-Phe-OH) | 11.5 | ~90% | >98% |

| 2 | H-Phe-Gly-OMe | 11.5 | Quantitative | ~100% | Used directly |

| 3 | Boc-Gly-Phe-Gly-OMe | 6.0 (Boc-Gly-OH) | 11.8 | ~88% | >97% |

| 4 | H-Gly-Phe-Gly-OMe | 11.8 | Quantitative | ~100% | Used directly |

| 5 | Boc-Gly-Gly-Phe-Gly-OMe | 5.5 (Boc-Gly-OH) | 12.5 | ~85% | >95% |

| 6 | Boc-Gly-Gly-Phe-Gly-OH | 12.5 | 11.8 | ~95% | >98% |

Solid-Phase Peptide Synthesis (SPPS) Strategy

Solid-phase peptide synthesis offers a more streamlined and automatable approach for peptide synthesis. The growing peptide chain is covalently attached to an insoluble polymer support (resin), and excess reagents and byproducts are removed by simple filtration and washing. The Boc/Bzl strategy is a well-established method for SPPS.

Synthetic Workflow

The SPPS workflow involves iterative cycles of deprotection, neutralization, and coupling, followed by a final cleavage from the resin.

Caption: Boc-SPPS Workflow for Boc-Gly-Gly-Phe-Gly-OH.

Experimental Protocols

-

Swell Merrifield resin in DCM for 1 hour.

-

Prepare the cesium salt of Boc-Gly-OH by reacting it with cesium carbonate.

-

Add the Boc-Gly-Cs to the swollen resin in dimethylformamide (DMF) and heat at 50°C overnight.

-

Wash the resin with DMF, methanol, and DCM, and dry under vacuum.

-

Determine the loading capacity of the resin using a spectrophotometric method (e.g., picric acid titration).

This cycle is repeated for each amino acid to be added (Phe, Gly, Gly).

-

Deprotection: Swell the resin in DCM. Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.

-

Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice). Wash with DCM.

-

Coupling: Dissolve the next Boc-amino acid (Boc-L-phenylalanine-OH or Boc-glycine-OH) (3 eq) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq) in DMF. Add DIEA (6 eq) and add the solution to the resin. Agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

After the final coupling and washing, dry the peptide-resin under vacuum.

-

Transfer the resin to a specialized HF cleavage apparatus.

-

Add a scavenger mixture (e.g., p-cresol) and liquid hydrogen fluoride (B91410) (HF).

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Data Presentation

The following table presents typical data for the solid-phase synthesis of Boc-Gly-Gly-Phe-Gly-OH. These values are illustrative.

| Parameter | Value | Notes |

| Resin Type | Merrifield Resin | Standard for Boc-SPPS. |

| Initial Resin Loading | 0.5 - 1.0 mmol/g | Determined after loading the first amino acid. |

| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. |

| Overall Crude Peptide Yield | 70 - 85% | Based on the initial resin loading. |

| Crude Peptide Purity (HPLC) | 60 - 75% | Purification is necessary. |

| Final Purified Peptide Yield | 30 - 50% | After preparative HPLC. |

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and characterization to ensure its identity and purity.

Purification

-

Flash Column Chromatography: Primarily used for purifying intermediates in solution-phase synthesis.

-

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The standard method for purifying the final peptide to a high degree of purity (>98%). A gradient of water and acetonitrile (B52724) containing 0.1% TFA is typically used.

Characterization

-

Analytical RP-HPLC: To determine the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the peptide.

Conclusion

The synthesis of N-tert-butoxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine can be successfully achieved through both solution-phase and solid-phase methodologies. Solution-phase synthesis is advantageous for large-scale production, while solid-phase synthesis offers ease of operation and automation. The choice of method will depend on the desired scale, available resources, and specific requirements of the research or development project. Careful execution of the experimental protocols and rigorous purification and characterization are essential to obtain a high-quality final product suitable for its intended applications in drug development and other scientific endeavors.

An In-Depth Technical Guide to the Boc-GGFG-OH Linker in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Boc-GGFG-OH linker, a critical component in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, provide detailed experimental protocols for its synthesis and application, and present quantitative data to inform rational drug design.

Introduction: The Role of Cleavable Linkers in Targeted Therapy

Targeted drug delivery aims to enhance the therapeutic index of potent cytotoxic agents by selectively delivering them to diseased cells while sparing healthy tissues. Antibody-drug conjugates (ADCs) epitomize this strategy, combining the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload. The linker connecting these two components is a crucial determinant of an ADC's success, governing its stability in circulation and the efficiency of payload release at the target site.

The Boc-GGFG-OH linker is a protease-cleavable tetrapeptide linker designed for stability in the bloodstream and selective cleavage within the lysosomal compartment of cancer cells. The Gly-Gly-Phe-Gly (GGFG) sequence is specifically recognized and hydrolyzed by lysosomal proteases, such as cathepsin B and cathepsin L, which are often upregulated in tumor cells. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus facilitates a stepwise and controlled synthesis and conjugation process.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The journey of an ADC utilizing a Boc-GGFG-OH linker from administration to therapeutic action involves a series of well-orchestrated steps:

-

Systemic Circulation: Following intravenous administration, the ADC circulates in the bloodstream. The GGFG linker is designed to be stable at physiological pH and in the presence of plasma proteases, minimizing premature release of the cytotoxic payload and reducing systemic toxicity.[1][2]

-

Tumor Targeting and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cancer cell.

-

Lysosomal Trafficking: Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment of the lysosome (pH 4.5-5.0) and the presence of a high concentration of active proteases create the ideal conditions for linker cleavage.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B and cathepsin L recognize and hydrolyze the amide bonds of the GGFG peptide sequence.[3][4] This enzymatic cleavage liberates the cytotoxic payload from the antibody.

-

Payload-Mediated Cytotoxicity: The released payload can then exert its cytotoxic effect. For instance, a commonly used payload like monomethyl auristatin E (MMAE) disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][]

References

- 1. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

The Strategic Role of the Boc Protecting Group in the Synthesis of the Tetrapeptide Gly-Gly-Phe-Gly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone of solid-phase peptide synthesis (SPPS), a methodology pioneered by Nobel laureate Bruce Merrifield. This technical guide provides an in-depth analysis of the pivotal role of the Boc protecting group in the synthesis of the specific tetrapeptide, Gly-Gly-Phe-Gly. This peptide sequence is notably utilized as a protease-cleavable linker in the design of antibody-drug conjugates (ADCs), highlighting its relevance in contemporary drug development.[1][2] This document will detail the underlying chemical principles, provide comprehensive experimental protocols, and present quantitative data to offer a thorough understanding for researchers and professionals in the field.

Core Principles: The Function of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid.[3] This protection is crucial to prevent undesirable side reactions during the formation of peptide bonds, thereby ensuring the sequential and controlled assembly of the peptide chain.[4] The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate.[3]

A key feature of the Boc group is its lability in acidic conditions, which allows for its selective removal without disturbing other protecting groups that may be present on the amino acid side chains.[3] This selective deprotection is fundamental to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[4] The deprotection mechanism is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, most commonly trifluoroacetic acid (TFA).[3] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid. This carbamic acid intermediate readily decarboxylates to yield the free amine of the peptide.[3]

The liberated tert-butyl cations are reactive electrophiles that can potentially lead to the alkylation of sensitive amino acid residues. To mitigate these unwanted side reactions, scavengers are typically included in the deprotection solution.[5]

Experimental Protocol: Solid-Phase Synthesis of Gly-Gly-Phe-Gly

This section details a representative experimental protocol for the manual solid-phase synthesis of the tetrapeptide Gly-Gly-Phe-Gly using the Boc protection strategy on a Merrifield resin.

Materials and Reagents

-

Merrifield resin (chloromethylated polystyrene, 1% divinylbenzene (B73037) cross-linked)

-

Boc-Gly-OH

-

Boc-Phe-OH

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Potassium fluoride (B91410) (KF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Hydrofluoric acid (HF)

-

Anisole (scavenger)

Step 1: Resin Preparation and Loading of the First Amino Acid (Boc-Gly-OH)

-

Resin Swelling: Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel with agitation.[6]

-

Attachment of Boc-Gly-OH:

-

Washing: Filter the resin and wash sequentially with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.[7]

-

Drying: Dry the resin under vacuum to a constant weight.

Step 2: Elongation of the Peptide Chain (Coupling Cycles)

Each cycle for the addition of the subsequent amino acids (Gly, Phe, Gly) consists of deprotection, neutralization, and coupling steps.

-

Swell the peptide-resin in DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[8]

-

Drain the TFA solution and add a fresh 50% TFA/DCM solution.

-

Filter the resin and wash thoroughly with DCM and then methanol.[6]

-

Wash the resin with DMF.

-

Add a 10% solution of DIEA in DMF to the resin and agitate for 5 minutes.[9]

-

Repeat the neutralization step.

-

Wash the resin extensively with DMF.[9]

-

In a separate vessel, dissolve the Boc-amino acid (e.g., Boc-Phe-OH, 3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[9]

-

Add HBTU (2.9 equivalents) and DIEA (6 equivalents) to the amino acid solution to pre-activate it for a few minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

-

After complete coupling, wash the resin with DMF and DCM.

Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the Gly-Gly-Phe-Gly sequence.

Step 3: Cleavage of the Peptide from the Resin

-

Drying: Thoroughly dry the final peptide-resin under vacuum.

-

HF Cleavage:

-

Transfer the dried resin to a specialized HF cleavage apparatus.

-

Add a scavenger such as anisole.

-

Carefully distill anhydrous HF into the reaction vessel at a low temperature.

-

Stir the mixture at 0°C for 1 hour.

-

-

Peptide Precipitation and Washing:

-

Evaporate the HF under a vacuum.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the precipitated peptide multiple times with cold diethyl ether to remove the scavenger and other byproducts.

-

-

Drying: Dry the crude peptide under vacuum.

Step 4: Purification and Analysis

-

Dissolve the crude peptide in a suitable aqueous buffer.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the Gly-Gly-Phe-Gly peptide.

Quantitative Data Summary

The following tables provide a summary of the typical quantitative parameters for the Boc-SPPS of Gly-Gly-Phe-Gly. Please note that specific yields and purities can vary depending on the scale, instrumentation, and specific reaction conditions.

| Parameter | Value/Range | Reference/Note |

| Resin Loading | ||

| Starting Resin | Merrifield Resin | [7][8] |

| Initial Resin Substitution | 0.5 - 1.0 mmol/g | [8] |

| Amino Acid Equivalents (Loading) | 1.5 eq | [7] |

| Loading Reaction Time | 24 hours | [7] |

| Loading Reaction Temperature | 50°C | [7] |

| Deprotection Step | ||

| Reagent | 50% TFA in DCM | [8] |

| Reaction Time | 5 min (pre-wash) + 20-25 min | [6][8] |

| Neutralization Step | ||

| Reagent | 10% DIEA in DMF | [9] |

| Reaction Time | 2 x 5 minutes | Based on general SPPS protocols. |

| Coupling Step | ||

| Amino Acid Equivalents | 3 eq | [9] |

| Coupling Reagent | HBTU/HOBt | A common and effective coupling agent. |

| Coupling Reagent Equivalents | ~3 eq | [9] |

| Base (Activation) | DIEA | |

| Base Equivalents | 6 eq | |

| Coupling Reaction Time | 1-2 hours | [9] |

| Final Cleavage | ||

| Reagent | Anhydrous HF | [8] |

| Scavenger | Anisole | [8] |

| Cleavage Time | 1 hour | [8] |

| Cleavage Temperature | 0°C | [8] |

| Step/Product | Expected Yield | Expected Purity (Crude) | Notes |

| Resin Loading (Boc-Gly-Merrifield) | >90% | N/A | Loading efficiency is typically high. |

| Coupling Efficiency (per step) | >99% | N/A | Crucial for minimizing deletion sequences. |

| Overall Crude Peptide Yield (Gly-Gly-Phe-Gly) | 60-80% | 50-70% | Dependent on the efficiency of each cycle and handling losses.[9] |

| Final Purified Peptide Yield | 30-50% | >95-98% | Post-purification yield. |

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the Boc-SPPS of Gly-Gly-Phe-Gly.

Caption: A single cycle of amino acid addition in Boc-SPPS.

Caption: Overall workflow for the synthesis of Gly-Gly-Phe-Gly.

Conclusion

The Boc protecting group, in conjunction with the principles of solid-phase peptide synthesis, provides a robust and reliable method for the synthesis of the tetrapeptide Gly-Gly-Phe-Gly. The acid-lability of the Boc group allows for its selective removal, enabling the stepwise and controlled elongation of the peptide chain. While the use of strong acids like HF for the final cleavage requires specialized equipment and handling, the Boc-SPPS strategy remains a powerful tool in the synthesis of peptides for research and pharmaceutical applications. A thorough understanding of the experimental parameters and careful execution of the described protocols are paramount to achieving high yields and purity of the final peptide product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BOC-PHE-PHE-GLY-OH synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

The Enzymatic Degradation of the Gly-Gly-Phe-Gly Sequence: A Technical Guide for Researchers

The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) is a critical component in the design of advanced therapeutic agents, most notably as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its utility stems from a remarkable balance of high stability in systemic circulation and susceptibility to enzymatic cleavage within the specific microenvironment of target cells. This guide provides an in-depth analysis of the enzymatic processes governing GGFG cleavage, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism, kinetics, and the experimental methodologies used for its characterization.

The Enzymatic Lanscape of Gly-Gly-Phe-Gly Cleavage

The selective cleavage of the GGFG sequence is primarily orchestrated by a class of enzymes known as lysosomal proteases. Within the acidic and reducing environment of the lysosome, these enzymes effectively dismantle the peptide linker, liberating the conjugated therapeutic payload.

Primary Enzymes Involved:

The principal enzymes responsible for the cleavage of the GGFG sequence are cysteine cathepsins, with Cathepsin L and Cathepsin B being the most significant.

-

Cathepsin L: This endopeptidase is highly expressed in many tumor types and is considered a potent catalyst for the cleavage of various peptide linkers. Studies have indicated that Cathepsin L is particularly efficient in processing the GGFG sequence. For instance, it has been shown to facilitate the nearly complete release of a payload from a GGFG-linked ADC within 72 hours.[1]

-

Cathepsin B: While also a key lysosomal cysteine protease, Cathepsin B exhibits a more nuanced activity towards the GGFG sequence. Some studies suggest it has minimal activity in this process, while others indicate it contributes to the overall cleavage, albeit potentially at a different site or with lower efficiency compared to Cathepsin L.[1] Interestingly, the cleavage pattern can differ between the two enzymes; Cathepsin B may generate an intermediate cleavage product, whereas Cathepsin L can directly release the free drug.[2]

Mechanism and Site of Cleavage:

The enzymatic cleavage of the GGFG linker in ADCs is designed to occur at a specific amide bond, leading to the release of the cytotoxic payload. For the widely recognized ADC, Trastuzumab deruxtecan (B607063) (Enhertu), which utilizes a GGFG linker, cathepsins cleave the amide bond between the C-terminal glycine (B1666218) of the GGFG sequence and the aminomethoxy self-immolative spacer attached to the payload.[3] This precise cleavage initiates a cascade that results in the liberation of the active drug within the target cell.

Quantitative Analysis of Gly-Gly-Phe-Gly Cleavage

A thorough understanding of the kinetics of enzymatic cleavage is paramount for the rational design of peptide linkers. While specific Michaelis-Menten constants (Km and kcat) for the Gly-Gly-Phe-Gly sequence with Cathepsin L and Cathepsin B are not extensively reported in publicly available literature, data from related substrates provide valuable context for the catalytic efficiency of these enzymes. The stability of the GGFG linker in plasma is well-documented, with studies showing only 1-2% of payload release over 21 days, highlighting its suitability for targeted drug delivery.[3]

Table 1: Representative Kinetic Parameters for Cathepsin B with Fluorogenic Peptide Substrates

| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Z-Phe-Arg-AMC | 4.6 | - | - | - |

| Z-Phe-Arg-AMC | 7.2 | - | - | - |

| Z-Arg-Arg-AMC | 4.6 | - | - | - |

| Z-Arg-Arg-AMC | 7.2 | - | - | - |

| Z-Nle-Lys-Arg-AMC | 4.6 | - | - | - |

| Z-Nle-Lys-Arg-AMC | 7.2 | - | - | - |

Experimental Protocols for Studying GGFG Cleavage

The characterization of GGFG cleavage relies on robust in vitro assays that can accurately quantify the rate and extent of enzymatic degradation. The following protocols outline two standard methodologies employed in the field.

Protocol 1: FRET-Based In Vitro Cleavage Assay

This method utilizes a synthetic GGFG peptide substrate labeled with a Förster Resonance Energy Transfer (FRET) pair to continuously monitor enzymatic activity.

Objective: To determine the kinetics of GGFG peptide cleavage by a specific cathepsin.

Materials:

-

Recombinant human Cathepsin L or Cathepsin B

-

GGFG peptide substrate with a FRET pair (e.g., fluorophore and quencher)

-

Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 4 mM dithiothreitol (B142953) (DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant cathepsin in the assay buffer to ensure full activation.

-

Reaction Setup: In a 96-well plate, add the activated enzyme solution to the assay buffer.

-

Substrate Addition: Add the GGFG-FRET substrate to each well to initiate the reaction. The final substrate concentration should be varied to determine Michaelis-Menten kinetics.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair.

-

Data Acquisition: Measure the increase in fluorescence intensity over time. The cleavage of the peptide separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: LC-MS-Based ADC Cleavage Assay

This protocol is designed to measure the release of a payload from a GGFG-linked ADC in the presence of a specific cathepsin.

Objective: To quantify the rate of payload release from a GGFG-linked ADC upon enzymatic cleavage.

Materials:

-

GGFG-linked Antibody-Drug Conjugate (ADC)

-

Recombinant human Cathepsin L or Cathepsin B

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing dithiothreitol (DTT)[6]

-

Quenching Solution: 2% formic acid[6]

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) and the cathepsin (e.g., 20 nM) in the assay buffer.[6]

-

Incubation: Incubate the reaction mixture at 37°C.[6]

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.[6]

-

Sample Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of the released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Visualizing Key Processes

Diagrams are essential for conceptualizing the complex biological and experimental workflows involved in the study of GGFG cleavage.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hzdr.de [hzdr.de]

- 6. benchchem.com [benchchem.com]

Boc-Gly-Gly-Phe-Gly-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the peptide Boc-Gly-Gly-Phe-Gly-OH, a compound of interest in various research and development applications, particularly as a protease-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][2]

Molecular Data

The fundamental properties of Boc-Gly-Gly-Phe-Gly-OH are summarized below. This tetrapeptide is protected by a tert-Butyloxycarbonyl (Boc) group, which can be removed under acidic conditions.[1]

| Property | Value |

| Chemical Formula | C₂₀H₂₈N₄O₇[1][3][4] |

| Molecular Weight | 436.5 g/mol [1][3] |

| Alternate Molecular Weight | 436.46 g/mol [4] |

| CAS Number | 187794-49-6[1][3] |

As the query pertains to the intrinsic molecular properties of a specific chemical compound, detailed experimental protocols for its use or diagrams of signaling pathways are not applicable. The utility of Boc-Gly-Gly-Phe-Gly-OH is realized in its application within larger experimental contexts, such as the development of ADCs, where it serves as a linker.[1][2] The specific experimental workflows and signaling pathways would be dependent on the broader research or therapeutic system in which this peptide is employed.

References

Solubility Profile of Boc-Gly-Gly-Phe-Gly-OH in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the protected tetrapeptide, Boc-Gly-Gly-Phe-Gly-OH. Understanding the solubility of this peptide is critical for its application in peptide synthesis, drug delivery systems, and various biochemical assays. This document outlines its solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination, and includes graphical representations of key concepts and workflows.

Introduction to Boc-Gly-Gly-Phe-Gly-OH

Boc-Gly-Gly-Phe-Gly-OH is a synthetic tetrapeptide with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the peptide's stability and influences its solubility, making it more amenable to use in organic solvents commonly employed in peptide chemistry. The sequence itself, containing two glycine (B1666218) residues, a phenylalanine, and a C-terminal glycine, imparts a degree of hydrophobicity, which also plays a significant role in its solubility profile.

Solubility Data

The solubility of Boc-Gly-Gly-Phe-Gly-OH has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that for some solvents, the data indicates a minimum solubility, and the saturation point may be higher.

| Solvent | Classification | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL | - |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | |

| Water | Polar Protic | 25 mg/mL | Requires sonication for dissolution |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Vehicle | ≥ 2.5 mg/mL | A common vehicle for in vivo studies |

| Water (for TFA salt) | Polar Protic | 125 mg/mL | The trifluoroacetate (B77799) salt form exhibits higher aqueous solubility; requires sonication |

| Dichloromethane (DCM) | Chlorinated | Likely Soluble | Based on the general solubility of Boc-protected amino acids |

| Chloroform | Chlorinated | Likely Soluble | Based on the general solubility of Boc-protected amino acids |

| Ethyl Acetate | Ester | Likely Soluble | Based on the general solubility of Boc-protected amino acids |

| Acetone | Ketone | Likely Soluble | Based on the general solubility of Boc-protected amino acids |

| Methanol | Polar Protic | Predicted to be Soluble | - |

| Ethanol | Polar Protic | Predicted to be Soluble | - |

| Acetonitrile (ACN) | Polar Aprotic | Predicted to be Soluble | - |

| Tetrahydrofuran (THF) | Ether | Predicted to be Soluble | - |

Note: For solvents where only qualitative or predicted solubility is available, it is recommended to perform experimental verification for specific applications.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of a peptide such as Boc-Gly-Gly-Phe-Gly-OH.

General Workflow for Solubility Testing

The diagram below illustrates a general workflow for assessing peptide solubility, starting with less aggressive solvents and progressing to stronger organic solvents as needed.

Detailed Protocol for Visual Solubility Assessment

This protocol is a straightforward method for estimating the solubility of Boc-Gly-Gly-Phe-Gly-OH in various solvents.

Materials:

-

Boc-Gly-Gly-Phe-Gly-OH

-

A selection of solvents (e.g., Water, PBS, DMSO, DMF, Methanol, Ethanol, Acetonitrile)

-

Microcentrifuge tubes or small glass vials

-

Vortex mixer

-

Bath sonicator

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh 1-2 mg of Boc-Gly-Gly-Phe-Gly-OH into a clean, dry microcentrifuge tube or vial.

-

Solvent Addition: Add a small, precise volume of the first solvent to be tested (e.g., 100 µL). This will create an initial high-concentration mixture.

-

Mixing: Vortex the sample vigorously for 30-60 seconds.

-

Sonication: If the peptide does not fully dissolve, place the sample in a bath sonicator for 5-10 minutes.

-

Observation: Visually inspect the solution against a dark background. A completely dissolved sample will be a clear, particle-free solution. Note the result (e.g., soluble, partially soluble, insoluble).

-

Titration (for soluble samples): If the peptide dissolves, continue to add small, known volumes of the solvent, vortexing and sonicating after each addition, until precipitation is observed. This will help to determine the saturation point.

-

Titration (for insoluble samples): If the peptide does not dissolve, incrementally add more solvent in known volumes, vortexing and sonicating with each addition, until complete dissolution is achieved. This will provide an estimate of the solubility in that solvent.

-

Repeat: Repeat this process for each of the selected solvents.

Factors Influencing Solubility

The solubility of a peptide is a complex interplay of its structural features and the properties of the solvent. The following diagram illustrates the key relationships.

Conclusion

Boc-Gly-Gly-Phe-Gly-OH exhibits good solubility in polar aprotic solvents such as DMSO and DMF. Its solubility in aqueous solutions is limited but can be enhanced by the use of sonication or by using its TFA salt form. For applications requiring aqueous buffers, a common strategy is to first dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO and then slowly dilute it with the desired aqueous medium. The information and protocols provided in this guide are intended to assist researchers in the effective handling and use of this versatile tetrapeptide. It is always recommended to perform preliminary solubility tests for any new experimental setup to ensure accurate and reproducible results.

A Technical Guide to the Spectroscopic Characterization of Boc-Gly-Gly-Phe-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of Boc-Gly-Gly-Phe-Gly-OH, a key tetrapeptide intermediate in the synthesis of antibody-drug conjugate (ADC) linkers.

Spectroscopic Data

While a publicly available, complete set of raw spectroscopic data for Boc-Gly-Gly-Phe-Gly-OH is not readily found in the scientific literature, representative data can be compiled based on the analysis of its constituent amino acids and the tert-butyloxycarbonyl (Boc) protecting group. The following tables summarize the expected chemical shifts in ¹H and ¹³C NMR spectroscopy and the theoretical mass for mass spectrometry analysis.

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) |

| Boc Group | |

| -(CH₃)₃ | ~1.4 |

| Glycine (Gly¹) α-CH₂ | 3.7 - 3.9 |

| Glycine (Gly²) α-CH₂ | 3.8 - 4.0 |

| Phenylalanine (Phe) α-CH | 4.4 - 4.7 |

| Phenylalanine (Phe) β-CH₂ | 2.9 - 3.2 |

| Phenylalanine (Phe) Aromatic C-H | 7.1 - 7.4 |

| Glycine (Gly³) α-CH₂ | 3.7 - 3.9 |

| Amide N-H | 7.5 - 8.5 |

| Carboxylic Acid O-H | 10 - 12 (often broad or not observed) |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbons | Expected Chemical Shift (ppm) |

| Boc Group | |

| -C (CH₃)₃ | ~80 |

| -C(C H₃)₃ | ~28 |

| -C =O | ~155 |

| Glycine (Gly¹) α-C | ~43 |

| Glycine (Gly¹) C=O | ~171 |

| Glycine (Gly²) α-C | ~43 |

| Glycine (Gly²) C=O | ~171 |

| Phenylalanine (Phe) α-C | ~55 |

| Phenylalanine (Phe) β-C | ~38 |

| Phenylalanine (Phe) Aromatic C | 126 - 137 |

| Phenylalanine (Phe) C=O | ~172 |

| Glycine (Gly³) α-C | ~42 |

| Glycine (Gly³) C=O (Carboxylic Acid) | ~174 |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₀H₂₈N₄O₇ |

| Molecular Weight | 436.46 g/mol |

| Monoisotopic Mass | 436.1958 Da |

| Expected [M+H]⁺ | 437.2036 Da |

| Expected [M+Na]⁺ | 459.1855 Da |

| Expected [M-H]⁻ | 435.1880 Da |

A certificate of analysis for the TFA salt of Boc-Gly-Gly-Phe-Gly-OH indicates that the 1H NMR and LCMS data are consistent with the structure and show a purity of 98.27%[1].

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Boc-Gly-Gly-Phe-Gly-OH.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Boc-Gly-Gly-Phe-Gly-OH for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred for peptides as it helps to resolve amide proton signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy Protocol:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard one-dimensional proton experiment.

-

Parameters:

-

Number of Scans: 16-64

-

Spectral Width: 0-16 ppm

-

Pulse Width: 30-45 degrees

-

Relaxation Delay: 1-2 seconds

-

Temperature: 298 K

-

-

-

¹³C NMR Spectroscopy Protocol:

-

Instrument: A 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.

-

Experiment: Proton-decoupled carbon experiment.

-

Parameters:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Spectral Width: 0-200 ppm

-

Pulse Width: 30-45 degrees

-

Relaxation Delay: 2-5 seconds

-

Temperature: 298 K

-

-

2.2 Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of Boc-Gly-Gly-Phe-Gly-OH in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from impurities.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions.

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a peptide such as Boc-Gly-Gly-Phe-Gly-OH.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Boc-Gly-Gly-Phe-Gly-OH.

References

A Technical Guide to Boc-Gly-Gly-Phe-Gly-OH for Drug Development Professionals

An In-depth Review of the Commercial Availability, Physicochemical Properties, and Application of a Key ADC Linker

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide Boc-Gly-Gly-Phe-Gly-OH, a critical component in the development of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, key physicochemical properties, and its pivotal role as a protease-cleavable linker. Furthermore, this guide includes detailed, representative experimental protocols for its synthesis, conjugation, and cleavage analysis, alongside diagrams to illustrate key processes and pathways.

Introduction

Boc-Gly-Gly-Phe-Gly-OH, chemically known as N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine, is a protected tetrapeptide that has garnered significant attention in the field of bioconjugation and drug delivery. Its primary application lies in its use as an enzymatically cleavable linker in the design of ADCs.[] The Gly-Gly-Phe-Gly (GGFG) sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[2][3] This targeted cleavage mechanism allows for the controlled release of a cytotoxic payload within cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[] The tert-Butoxycarbonyl (Boc) protecting group on the N-terminus facilitates stepwise peptide synthesis and conjugation strategies.[]

Commercial Availability and Suppliers

Boc-Gly-Gly-Phe-Gly-OH is readily available from a variety of commercial suppliers catering to the research and pharmaceutical development markets. The purity of the commercially available peptide is typically high, often exceeding 95-98%, as confirmed by HPLC and LC-MS analysis.[5]

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Number | Purity | Price (USD) | Unit Size |

| BOC Sciences | - | ≥95% | $198 | 250 mg |

| BroadPharm | BP-24479 | >98% | $180 | 500 mg |

| $300 | 1 g | |||

| MedchemExpress | HY-P1449 | >98% | Inquire | Various |

| ChemScene | CS-0039416 | >98% | Inquire | Various |

| AxisPharm | - | >95% | Inquire | Bulk pricing available |

| Avantor (via Rxreliance) | A-4450.1000BA | - | $560.29 | 1 g |

Note: Prices and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical and Handling Properties

A thorough understanding of the physicochemical properties of Boc-Gly-Gly-Phe-Gly-OH is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈N₄O₇ | [5] |

| Molecular Weight | 436.46 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMF and DMSO | [] |

| H₂O: 25 mg/mL (requires sonication) | [6] | |

| PBS: 33.33 mg/mL (requires sonication) | [7] | |

| H₂O (TFA salt): 125 mg/mL (requires sonication) | [8] | |

| Storage Conditions | Store at -20°C, desiccated. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | [7] |

Handling Precautions: Handle under inert conditions to prevent premature deprotection of the Boc group. Avoid moisture and strong acids.[]

Role in Antibody-Drug Conjugates: Mechanism of Action

The GGFG sequence within Boc-Gly-Gly-Phe-Gly-OH serves as a substrate for lysosomal proteases, making it an effective cleavable linker in ADCs. The mechanism of action for an ADC utilizing this linker can be summarized in the following steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the linker remaining stable to prevent premature payload release.[2]

-

Antigen Binding and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell, leading to receptor-mediated endocytosis.[3]

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the endosomal-lysosomal compartments within the cancer cell.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG peptide sequence.[2][3]

-

Payload Release and Action: The cleavage of the linker releases the cytotoxic payload, which can then exert its therapeutic effect, leading to cancer cell death.

References

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.chemscene.com [file.chemscene.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Safety and Handling of Boc-GGFG-OH

Disclaimer: A complete, official Safety Data Sheet (SDS) for Boc-GGFG-OH was not found in the public domain through standard searches. The following information is a compilation of data from various chemical suppliers and should be used as a guide only. For comprehensive safety information, it is imperative to obtain the official SDS from the supplier.

This technical guide provides an overview of the known safety, handling, and storage information for Boc-GGFG-OH (N-(tert-Butoxycarbonyl)glycylglycylphenylalanylglycine), a tetrapeptide linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[1] This document is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Physicochemical and Safety Data

The following tables summarize the available quantitative data for Boc-GGFG-OH. It is important to note that some of these values are predicted and may vary.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈N₄O₇ | [1][2][3] |

| Molecular Weight | 436.46 g/mol | [2][3][4] |

| Appearance | White to off-white powder/solid | [4][][6] |

| Purity | ≥96% to ≥98% | [1][2][7] |

| Boiling Point (Predicted) | 838.6 ± 65.0 °C | [] |

| Density (Predicted) | 1.263 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in water, DMSO, and DMF.[][8] In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL.[4] In a mixture of 10% DMSO and 90% Corn Oil, solubility is ≥ 2.5 mg/mL.[4] |

Table 2: Storage and Stability

| Condition | Recommended Temperature | Duration | Notes |

| Powder | -20°C | 1 year | Sealed storage, away from moisture.[4][9] |

| -80°C | 2 years | Sealed storage, away from moisture.[4][9] | |

| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[4][9] |

| -80°C | 6 months | Sealed storage, away from moisture.[4][9] |

Hazard Identification and Handling Precautions

General Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[10]

Specific Handling Advice:

-

Avoid the formation of dust and aerosols.[10]

-

Handle under inert conditions during synthesis to maintain the Boc protection.[]

-

Store away from moisture and strong acids.[]

Experimental Protocols: General Safe Handling Workflow

As no specific experimental safety protocols for Boc-GGFG-OH were found, a general workflow for handling potent chemical compounds is provided below. This workflow is a representation of best practices in a research and development setting.

Caption: General workflow for safely handling chemical compounds.

Structure of a Safety Data Sheet (SDS)

For the benefit of researchers, the following diagram illustrates the standard sections of a Safety Data Sheet as per the Globally Harmonized System (GHS). This provides a framework for what to look for when a full SDS for Boc-GGFG-OH is obtained.

References

- 1. Boc-Gly-Gly-Phe-Gly-OH, ADC linker, 187794-49-6 | BroadPharm [broadpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. Boc-Gly-Gly-Phe-Gly-OH | AxisPharm [axispharm.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Theoretical cleavage sites in the Boc-Gly-Gly-Phe-Gly-OH peptide

An In-depth Technical Guide to the Theoretical Cleavage Sites in the Boc-Gly-Gly-Phe-Gly-OH Peptide

Introduction

The tetrapeptide Boc-Gly-Gly-Phe-Gly-OH is a valuable tool in biochemical and pharmaceutical research. As an N-terminally protected peptide containing a specific aromatic amino acid residue, it serves as a model substrate for studying proteolytic enzymes and as a cleavable linker in more complex molecules like antibody-drug conjugates (ADCs).[1][2] Understanding the specific sites at which this peptide can be cleaved is crucial for its application in drug development, proteomics, and synthetic chemistry. This guide provides a comprehensive technical overview of the theoretical enzymatic and chemical cleavage sites of Boc-Gly-Gly-Phe-Gly-OH, complete with detailed protocols and data for researchers, scientists, and drug development professionals.

Peptide Structure and Potential Cleavage Points

The structure of the peptide is Boc-(NH)-Gly¹-Gly²-Phe³-Gly⁴-(COOH). The tert-butyloxycarbonyl (Boc) group protects the N-terminus. The peptide backbone consists of three peptide bonds: Gly¹-Gly², Gly²-Phe³, and Phe³-Gly⁴. The primary sites for selective cleavage are the peptide bond C-terminal to the Phenylalanine (Phe) residue and the urethane (B1682113) bond of the N-terminal Boc protecting group.

Caption: Structure of Boc-Gly-Gly-Phe-Gly-OH with key cleavage sites.

Enzymatic Cleavage

Enzymatic cleavage offers high specificity, targeting particular amino acid sequences under mild conditions. For Boc-Gly-Gly-Phe-Gly-OH, the Phenylalanine residue is the primary target for several proteases.

Chymotrypsin

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[3][4][5][6][7] Therefore, chymotrypsin is expected to cleave the Phe³-Gly⁴ bond.

-

Predicted Cleavage Site: Between Phenylalanine³ and Glycine⁴.

-

Expected Products: Boc-Gly-Gly-Phe-OH and H₂N-Gly-OH.

Pepsin

Pepsin is an aspartic protease with broader specificity than chymotrypsin, but it also preferentially cleaves after hydrophobic and aromatic residues like Phenylalanine and Leucine.[3][8][9] Cleavage is most specific at a highly acidic pH of 1.3.[3][10]

-

Predicted Cleavage Site: Between Phenylalanine³ and Glycine⁴.

-

Expected Products: Boc-Gly-Gly-Phe-OH and H₂N-Gly-OH.

Trypsin

Trypsin is another common serine protease used in protein chemistry. It specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues.[11][12] Since Boc-Gly-Gly-Phe-Gly-OH contains neither lysine nor arginine, it is not a substrate for trypsin.

Quantitative Data for Enzymatic Cleavage

| Parameter | Chymotrypsin | Pepsin | Trypsin |

| Cleavage Site | C-terminus of Phe, Tyr, Trp[3][5] | C-terminus of Phe, Tyr, Trp, Leu[3][8] | C-terminus of Lys, Arg[12] |

| Optimal pH | 7.0–9.0[8] | 1.0–3.0[8] | 7.0–9.0 |

| Typical Temp. | 25–37°C | 25–37°C | 37°C |

| Expected Action | Cleavage at Phe³-Gly⁴ | Cleavage at Phe³-Gly⁴ | No Cleavage |

Experimental Protocols: Enzymatic Cleavage

General Workflow for Enzymatic Digestion

The process involves dissolving the peptide, adding the enzyme under optimal buffer conditions, incubating for a specific duration, and then stopping the reaction before analysis.

Caption: General experimental workflow for enzymatic peptide cleavage.

Detailed Protocol for Chymotrypsin Digestion

-

Reagent Preparation:

-

Peptide Stock Solution: Prepare a 1 mg/mL solution of Boc-Gly-Gly-Phe-Gly-OH in 50 mM ammonium bicarbonate buffer (pH 8.0).

-

Chymotrypsin Stock Solution: Prepare a 1 mg/mL solution of sequencing-grade chymotrypsin in 1 mM HCl.

-

-

Digestion Procedure:

-

To 100 µg of the peptide solution, add the chymotrypsin stock solution to achieve an enzyme-to-substrate ratio of 1:50 (w/w).

-

Vortex the mixture gently.

-

Incubate the reaction at 37°C for 4 to 18 hours. The optimal time may require empirical determination.

-

-

Reaction Termination:

-

Stop the digestion by adding formic acid to a final concentration of 0.1-1%, which will inactivate the enzyme by lowering the pH.

-

-

Analysis:

-

Analyze the resulting fragments using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Chemical Cleavage

Chemical methods provide alternative routes for cleaving peptide bonds or protecting groups, often under more stringent conditions than enzymatic methods.

Boc Group Deprotection

The N-terminal Boc protecting group is labile under acidic conditions.[1] Treatment with a strong acid like trifluoroacetic acid (TFA) will selectively cleave the urethane bond, liberating the N-terminal amine. This reaction does not affect the peptide bonds.

-

Cleavage Site: Boc-(NH) bond.

-

Expected Products: H₂N-Gly-Gly-Phe-Gly-OH, isobutylene, and CO₂.

Non-specific Acid Hydrolysis

Strong acids, such as 6 M hydrochloric acid (HCl), at high temperatures will non-specifically hydrolyze all peptide bonds, breaking the peptide down into its constituent amino acids.[13] This method is typically used for amino acid composition analysis, not for generating specific fragments.

-

Cleavage Sites: All three peptide bonds (Gly¹-Gly², Gly²-Phe³, Phe³-Gly⁴).

-

Expected Products: Glycine and Phenylalanine.

Other Chemical Reagents

Certain chemical reagents offer high specificity but are not applicable to this peptide. For example, cyanogen (B1215507) bromide (CNBr) cleaves at the C-terminus of methionine, and formic acid is most effective at cleaving Aspartyl-Prolyl bonds; neither of these sequences is present in the peptide.[14][15][16]

Quantitative Data for Chemical Cleavage

| Parameter | Boc Deprotection | Non-specific Acid Hydrolysis |

| Reagent | Trifluoroacetic Acid (TFA) | 6 M Hydrochloric Acid (HCl) |

| Concentration | 25-95% TFA in Dichloromethane | 6 M |

| Temperature | 0–25°C | 110°C[13] |

| Time | 30 min – 2 hours | 24 hours[13] |

| Specificity | Cleaves Boc group only | Cleaves all peptide bonds |

Experimental Protocols: Chemical Cleavage

Workflow for Chemical Cleavage/Deprotection

This workflow outlines the general steps for chemical modification, which involve reaction under controlled conditions followed by removal of reagents and product analysis.

Caption: General experimental workflow for chemical peptide cleavage.

Detailed Protocol for Boc Deprotection

-

Reagent Preparation:

-

Cleavage Cocktail: Prepare a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v). TIS acts as a scavenger to prevent side reactions.

-

-

Deprotection Procedure:

-

Dissolve the dry peptide (e.g., 10 mg) in 1 mL of the cleavage cocktail.

-

Allow the reaction to proceed at room temperature for 1-2 hours with occasional stirring.

-

-

Product Isolation:

-

Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the resulting peptide pellet under vacuum.

-

-

Analysis:

-

Confirm the removal of the Boc group by mass spectrometry (observing the mass shift) or HPLC.

-

Summary

The cleavage of Boc-Gly-Gly-Phe-Gly-OH can be achieved with high specificity using both enzymatic and chemical methods. Chymotrypsin and pepsin are ideal for cleaving the peptide bond C-terminal to the Phenylalanine residue, yielding two distinct fragments. In contrast, chemical methods can be used either to selectively remove the N-terminal Boc protecting group with TFA or to completely hydrolyze the peptide to its constituent amino acids with strong acid. The choice of method depends entirely on the desired outcome, whether it is specific fragmentation for sequencing, complete degradation for amino acid analysis, or N-terminal deprotection for further synthesis.

References

- 1. Boc-Gly-Gly-Phe-Gly-OH, ADC linker, 187794-49-6 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 4. PeptideCutter [web.expasy.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Untitled Document [ucl.ac.uk]

- 8. Pepsin [worldwide.promega.com]

- 9. Pepsin - Wikipedia [en.wikipedia.org]

- 10. Pepsin cleavage sites: /home/support [skyline.ms]

- 11. Khan Academy [khanacademy.org]

- 12. Trypsin - Wikipedia [en.wikipedia.org]

- 13. Chemical cleavage of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyanogen bromide - Wikipedia [en.wikipedia.org]

- 16. lclane.net [lclane.net]

The Significance of the Phenylalanine Residue in the GGFG Sequence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) has emerged as a critical motif in the field of bioconjugation and drug delivery, most notably as a cleavable linker in antibody-drug conjugates (ADCs). The strategic inclusion of a phenylalanine residue within this sequence is paramount to its function, dictating the linker's susceptibility to enzymatic cleavage and, consequently, the controlled release of therapeutic payloads. This technical guide provides a comprehensive analysis of the GGFG sequence, with a particular focus on the significance of the phenylalanine residue. We will delve into its structural role, its importance in enzymatic recognition and cleavage, and the experimental methodologies used to characterize its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of targeted therapeutics.

Introduction